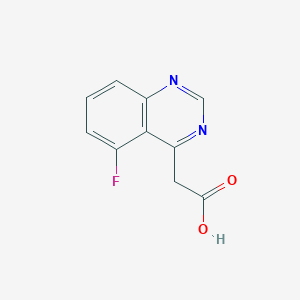![molecular formula C15H21ClFN B13714125 1-[1-(2-Chloro-6-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13714125.png)
1-[1-(2-Chloro-6-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2-Chloro-6-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine is a synthetic organic compound characterized by the presence of a cyclobutyl ring substituted with a 2-chloro-6-fluorophenyl group and a butylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-Chloro-6-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.
Introduction of the 2-Chloro-6-fluorophenyl Group: This step often involves a reaction, where a boronic acid derivative of the 2-chloro-6-fluorophenyl group is coupled with the cyclobutyl ring.
Attachment of the Butylamine Chain:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This often includes the use of high-throughput reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-[1-(2-Chloro-6-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by the addition of alkyl halides.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully saturated amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[1-(2-Chloro-6-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-[1-(2-Chloro-6-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
- 1-[1-(2-Chlorophenyl)cyclobutyl]-3-methyl-1-butylamine
- 1-[1-(2-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine
- 1-[1-(2-Bromophenyl)cyclobutyl]-3-methyl-1-butylamine
Uniqueness: 1-[1-(2-Chloro-6-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution can lead to enhanced binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C15H21ClFN |
|---|---|
Peso molecular |
269.78 g/mol |
Nombre IUPAC |
1-[1-(2-chloro-6-fluorophenyl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C15H21ClFN/c1-10(2)9-13(18)15(7-4-8-15)14-11(16)5-3-6-12(14)17/h3,5-6,10,13H,4,7-9,18H2,1-2H3 |
Clave InChI |
MXNWFMSNHNHXPR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C1(CCC1)C2=C(C=CC=C2Cl)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


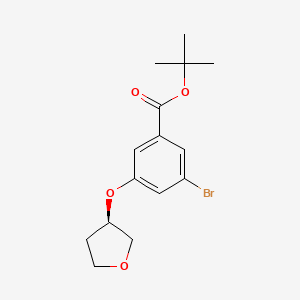
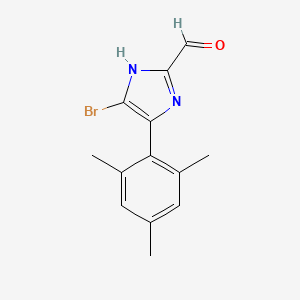
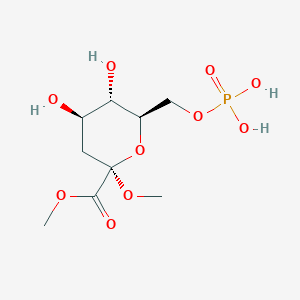
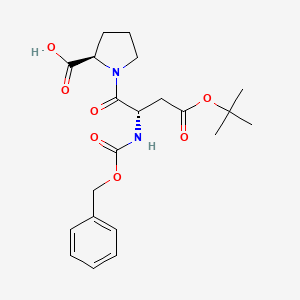
![[4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B13714093.png)
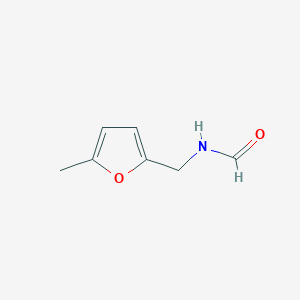
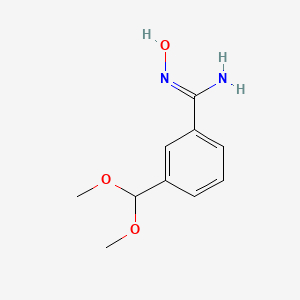
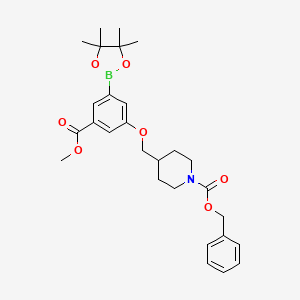
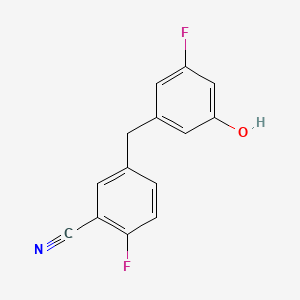
![3-Methyl-5-[(propan-2-yl)sulfanyl]imidazolidine-2,4-dione](/img/structure/B13714135.png)

